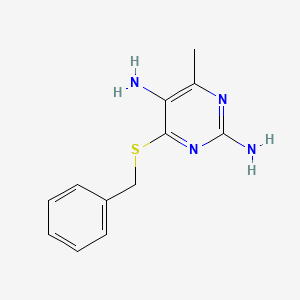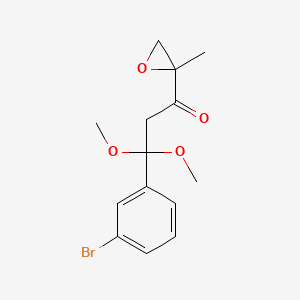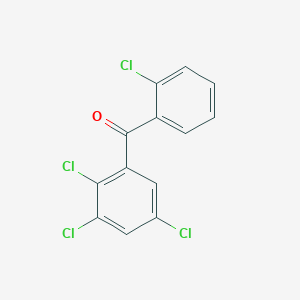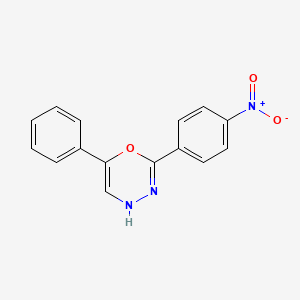
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine is a heterocyclic compound that features a 1,3,4-oxadiazine ring substituted with a 4-nitrophenyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with nitriles in the presence of a dehydrating agent. For instance, the reaction between 4-nitrobenzohydrazide and benzonitrile in the presence of phosphorus oxychloride (POCl₃) can yield the desired oxadiazine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions, although specific products depend on the reagents used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 2-(4-Aminophenyl)-6-phenyl-4H-1,3,4-oxadiazine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the oxadiazine ring and the aromatic substituents.
科学的研究の応用
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Another heterocyclic compound with a similar structure but different ring size and properties.
2-(4-Nitrophenyl)-6-methyl-4H-1,3,4-oxadiazine: A methyl-substituted derivative with potentially different reactivity and applications.
Uniqueness
2-(4-Nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89684-46-8 |
|---|---|
分子式 |
C15H11N3O3 |
分子量 |
281.27 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-6-phenyl-4H-1,3,4-oxadiazine |
InChI |
InChI=1S/C15H11N3O3/c19-18(20)13-8-6-12(7-9-13)15-17-16-10-14(21-15)11-4-2-1-3-5-11/h1-10,16H |
InChIキー |
ZTXHHJOJALWZAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CNN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)


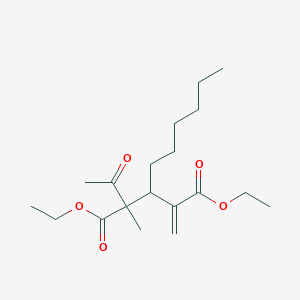
![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
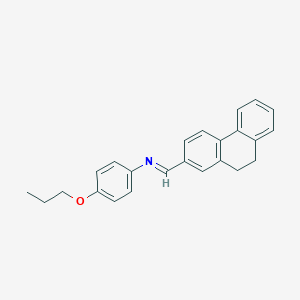
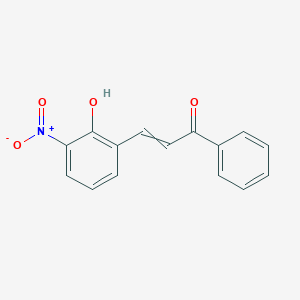
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)

![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
